(5,6-DIFLUOROPYRIDIN-3-YL)METHANOL
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Overview
Description
(5,6-Difluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring and a hydroxymethyl group at the 3 position. It is commonly used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
One common method involves the reaction of 2,3,5,6-tetrafluoropyridine with methanol in the presence of a base such as sodium methoxide . The reaction conditions usually require low temperatures to ensure regioselectivity and high yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
(5,6-Difluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases, acids, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5,6-Difluoropyridin-3-yl)methanol has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of (5,6-difluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
(5,6-Difluoropyridin-3-yl)methanol can be compared with other fluorinated pyridine derivatives such as:
2,3,5,6-Tetrafluoropyridine: This compound lacks the hydroxymethyl group and is less reactive in certain chemical transformations.
3,5-Difluoropyridin-2-yl)methanol: This compound has a similar structure but differs in the position of the fluorine atoms and the hydroxymethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
1228898-27-8 |
---|---|
Molecular Formula |
C6H5F2NO |
Molecular Weight |
145.1 |
Purity |
95 |
Origin of Product |
United States |
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